2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-14-8-9-15(17(10-14)29-2)19(26)23-24-12-21-18-16(20(24)27)11-22-25(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFXOADGISRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the dimethoxy and benzamide groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the benzamide group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,4-Dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2,4-dimethoxybenzamide group in the target compound may enhance solubility and bioavailability compared to urea or carbohydrazide derivatives, which exhibit stronger EGFR inhibition .
- Activity Trade-offs : While carbohydrazide analogs (e.g., 237) show potent EGFR inhibition (IC50: 0.186 µM), fluorinated derivatives prioritize antimicrobial and antiviral activity .
Mechanistic and Binding Studies
Kinase Inhibition and Apoptosis Induction
- Carbohydrazide Analogs (234–237) : Demonstrated EGFR inhibition via ATP-binding site competition (PDB ID: 1M17) and apoptosis induction (235 showed the highest activity at 60.02 µM) .
- Urea Derivatives : Exhibited broad-spectrum anticancer activity in vitro and in vivo, likely through dual kinase and tubulin polymerization inhibition .
Antimicrobial Activity
Biological Activity
2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.40 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, the compound disrupts the cell cycle regulatory pathway, leading to significant alterations in cell cycle progression. This inhibition results in:
- Cell Cycle Arrest : The compound causes G1/S phase arrest in cancer cells.
- Induction of Apoptosis : Enhanced apoptosis in cancer cell lines.
- Inhibition of Cell Migration : Reduced metastatic potential of cancer cells.
Biological Activity and Research Findings
Recent studies have demonstrated the efficacy of this compound in various cancer models. Below are some key findings:
Anticancer Efficacy
- In vitro Studies :
-
In vivo Studies :
- Animal model studies showed that treatment with this compound led to tumor regression and reduced tumor volume compared to control groups.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CDK2 Inhibition | G1/S phase arrest | |
| Apoptosis Induction | Increased apoptosis in MCF-7 cells | |
| Tumor Growth Inhibition | Significant reduction in tumor size |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers.
- Case Study 2 : In a xenograft model using mice, administration of this compound led to a significant reduction in tumor size without notable toxicity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives such as 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
Synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with carbonyl-containing reagents. For example:
- Step 1 : React 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to form an imidate intermediate .
- Step 2 : Treat the intermediate with ammonia or hydrazine derivatives to cyclize into the pyrazolo[3,4-d]pyrimidine core .
- Step 3 : Functionalize the N-position via coupling with benzamide derivatives (e.g., 2,4-dimethoxybenzoyl chloride) in dry acetonitrile or dichloromethane, followed by recrystallization for purification .
Key considerations : Solvent choice (e.g., DMF for amide coupling) and catalysts like EDCl/HOBt influence yield and regioselectivity .
Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized structurally and analytically?
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the 4-oxo group in the pyrimidine ring resonates at δ ~160 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1660–1700 cm⁻¹ and NH stretches at 3200–3350 cm⁻¹ .
- HPLC-PDA/MS : Monitor purity (>95%) and validate molecular weight (e.g., [M+H]+ at m/z 446.1 for the target compound) .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives like CBS-1 (a structural analog)?
- In vitro : Compound CBS-1 (from Mishra et al., 2016) inhibits NF-κB and IL-6 signaling in A549 lung adenocarcinoma cells, inducing caspase-3-mediated apoptosis .
- In vivo : CBS-1 reduces tumor volume by 65% in xenograft models (50 mg/kg dose, 21-day study) via cell cycle arrest at G1/S phase .
- Methodological validation : Use immunocytochemistry for caspase-3 activation and qPCR/Western blotting to quantify NF-κB pathway suppression .
Q. How do substituent modifications on the benzamide or pyrimidine ring impact biological activity and receptor binding?
- Benzamide substitution : 2,4-Dimethoxy groups enhance solubility and π-stacking interactions with kinase ATP-binding pockets .
- Pyrimidine ring modifications : Replacing the 4-oxo group with thione reduces adenosine receptor antagonism (Ki increases from 12 nM to >1 μM) .
- SAR strategy : Synthesize derivatives via Ullmann coupling (for aryl groups) or reductive amination (for alkyl chains), then screen against target panels (e.g., kinase or GPCR assays) .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data for pyrazolo[3,4-d]pyrimidines?
- Dosage optimization : Test multiple concentrations (e.g., 1–100 μM) to differentiate cytotoxic vs. cytostatic effects .
- Cell line specificity : Compare activity in A549 (lung), MCF-7 (breast), and HEK293 (normal) cells to assess selectivity .
- Mitochondrial toxicity assays : Use JC-1 staining to rule out non-specific apoptosis induction .
Methodological Challenges & Solutions
Q. How can researchers optimize reaction yields for pyrazolo[3,4-d]pyrimidine synthesis?
- Catalyst screening : EDCl/HOBt outperforms DCC in amide coupling (yields improve from 60% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for cyclization steps .
- Purification : Use gradient column chromatography (hexane:EtOAc, 3:1 → 1:2) to separate regioisomers .
Q. What strategies validate target engagement in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
